molecular formula C22H19N5O2 B1665003 Acumapimod CAS No. 836683-15-9

Acumapimod

货号 B1665003
CAS 编号: 836683-15-9
分子量: 385.4 g/mol
InChI 键: VGUSQKZDZHAAEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acumapimod (BCT-197) is an oral p38 MAP kinase inhibitor and an anti-inflammatory agent developed by Mereo BioPharma . It has completed Phase 2 development as first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease .


Molecular Structure Analysis

The molecular formula of Acumapimod is C22H19N5O2 . The average molecular weight is 385.427 Da . The InChI Key is VGUSQKZDZHAAEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Co-administration of a weak (azithromycin) and strong (itraconazole) CYP3A4 inhibitor had no clinically meaningful impact on acumapimod pharmacokinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acumapimod include a molecular formula of C22H19N5O2 and a molecular weight of 385.42 . It is recommended to be stored at -20°C for long term storage .

科学研究应用

  • Summary of the Application : Acumapimod is an oral p38 MAP kinase inhibitor that has completed Phase 2 development as first-line therapy for severe acute exacerbations of AECOPD . It’s being used for the potential treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD) .
  • Methods of Application or Experimental Procedures : The Phase III programme will consist of two randomised, double-blind, placebo controlled studies, in which patients will receive either acumapimod with standard of care (SOC) or placebo with SOC . It is estimated that each trial will enrol c800 patients . Patients will have the option for re-treatment of severe exacerbations at any point after the first 14 days following initial dosing, and will have a 12-month follow-up period .
  • Results or Outcomes : In the 282-patient Phase IIb trial with two undisclosed doses of acumapimod and placebo, there was a significant reduction of more than 50% in clinical treatment failures (as defined by the number of re-hospitalisations for treatment of COPD) at days 90 through 150 in patients treated with the high dose of acumapimod compared to the low dose or placebo .

未来方向

Acumapimod has completed Phase 2 development as first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease . Mereo BioPharma is planning to finalize the Phase III trial design and at the same time look to out-license acumapimod .

属性

IUPAC Name

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUSQKZDZHAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acumapimod

CAS RN

836683-15-9
Record name Acumapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acumapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACUMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-[5-amino-4-(3-iodobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide (110 mg, 0.23 mmol) in DMF (5 mL) was added CuCN (40 mg, 0.45 mmol) and tetrakis(triphenylphosphine)palladium (catalytic) and the mixture was heated at 100° C. over night under N2. The solvent was removed and the residue was suspended in EtOAc, and solids were filtered off. The filtrate was washed by water, brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography on silica gel (EtOAc). Product was obtained as a beige solid (30 mg, 34%). HPLC (4 minute 10-90 gradient) tR 2.02 min; MS m/z 386.13 [M+H]+.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirred solution of iodide 4 (7.4 g, 0.015 mol, 1.0 equiv) in N,N-dimethyl formamide (25 ml) under N2 was added copper cyanide. The resultant suspension was refluxed for 1 hour. The reaction was monitored by TLC and checked for the completion. Heating was discontinued and the reaction mixture was cooled down to 80° C. Ice water (15 ml), 25% aqueous ammonia (15 ml), and ethyl acetate (50 ml) were added to quench the reaction. The mixture was filtered to remove the solids. From the filtrate organic layer was separated. The organic layer was washed with water, saturated brine and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure and the crude material dried at 60° C. under high vacuum then purified by column with ethyl acetate as eluent to provide the product (3 g, 51%) as an off white solid. HPLC (Waters X-Terra 5 micron C18 column 4.6 mm×250 mm, 1.0 mL/min, mobile phase: 0.1% TEA in H2O/acetonitrile 70/30, 30 min elution) tR 23.70 min, 99.4% purity; 1H NMR (400 MHz, CDCl3) δ8.10 (t, J=2.9 Hz, 1 H), 8.06 (t, J=2.7 Hz, 1 H), 8.04 (m, 1 H), 7.85 (t, J=2.5 Hz, 1 H), 7.83 (m, 1 H), 7.81 (d, J=1.8 Hz, 1 H), 7.95 (d, J=1.6 Hz, 1 H), 7.37 (s, 1 H), 7.65 (t, J=7.8 Hz, 1 H), 7.45 (d, J=8.0 Hz, 1 H), 6.41 (s, 1 H), 5.94 (s, 2 H), 2.88 (m, 1 H), 2.24 (s, 3 H), 0.86 (dd, J=6.9, 6.1 Hz, 2 H) 0.61 (m, 2 H) ppm; 13C NMR (400 MHz, CDCl3) δ86.6, 167.2, 151.5, 141.3, 140.7, 140.3, 135.1, 134.5, 134.0, 132.2, 131.8, 129.5, 128.7, 126.2, 118.1, 113.0, 103.7, 30.9, 23.2, 17.7, 6.8 ppm.
Name
iodide
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acumapimod
Reactant of Route 2
Reactant of Route 2
Acumapimod
Reactant of Route 3
Reactant of Route 3
Acumapimod
Reactant of Route 4
Reactant of Route 4
Acumapimod
Reactant of Route 5
Reactant of Route 5
Acumapimod
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acumapimod

Citations

For This Compound
56
Citations
IR Strâmbu, ZD Kobalava, BP Magnusson… - COPD: Journal of …, 2019 - Taylor & Francis
… a significant improvement in FEV 1 with acumapimod repeat-dose 75 mg versus placebo at … Acumapimod was well tolerated. In conclusion, repeated single-dose acumapimod showed …
Number of citations: 24 www.tandfonline.com
JA Wedzicha, A MacKinnon… - B14. LATE BREAKING …, 2018 - atsjournals.org
… of two dose regimens of acumapimod or placebo given over 5 … Acumapimod high and low dose regimens demonstrated a … Acumapimod was generally safe and well tolerated with the …
Number of citations: 5 www.atsjournals.org
A Agyemang, C Farrell, W Moore… - CPT: Pharmacometrics …, 2021 - Wiley Online Library
… were ineligible for acumapimod trials. We report on how 2 acumapimod clinical DDI studies … itraconazole) CYP3A4 inhibitor affected acumapimod systemic exposure, informed decision …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
JM Parkin, EL Hardaker - C74. ADVANCES IN TRANSLATIONAL …, 2017 - atsjournals.org
Methods: Day 3, animals were exposed to aerosolized LPS or saline (0.3 mg/mL) for 30 minutes followed by exposure to TS or sham 5 hours later; oral doses of acumapimod (0.3, 1.0, …
Number of citations: 2 www.atsjournals.org
JM Parkin, EL Hardaker - American Journal of Respiratory and …, 2017 - search.proquest.com
… Acumapimod is an oral, p38 inhibitor being investigated for … anti-inflammatory potential of acumapimod in tobacco smoke (… sham 5 hours later; oral doses of acumapimod (0.3, 1.0, 3.0mg/…
Number of citations: 0 search.proquest.com
JM Parkin, M Vaz, C Orford, D Quinlan… - American Journal of …, 2017 - search.proquest.com
The dose regimes were modelled to provide inhibition of the p38 pathway over the required period Key challenges were identified in defining robust eligibility criteria feasible for acutely …
Number of citations: 0 search.proquest.com
I Strâmbu, JM Parkin, B Magnusson… - … CLINICAL STUDIES IN …, 2017 - atsjournals.org
… These data have been used to determine the acumapimod dose for the ongoing dose-ranging, Phase II AECOPD trial (NCT02700919). Acumapimod has the potential to provide well-…
Number of citations: 0 www.atsjournals.org
I Strambu, JM Parkin, B Magnusson… - American Journal of …, 2017 - search.proquest.com
… Conclusions: Short-term treatment with the p38 inhibitor acumapimod showed … acumapimod dose for the ongoing dose-ranging, Phase II AECOPD trial (NCT02700919). Acumapimod …
Number of citations: 0 search.proquest.com
JM Parkin, M Vaz, C Orford, D Quinlan… - C49. COPD …, 2017 - atsjournals.org
Rationale: health resource use. There remains a need for more effective treatment of the acute event. However, there is scant regulatory guidance in AECOPD and limited published …
Number of citations: 0 www.atsjournals.org
P Norman - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… Acumapimod is the only one of four orally delivered inhibitors that remains in active development while Phase II results of PH-797804 and losmapimod are compared. The activity of two …
Number of citations: 71 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。